Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate

Drug-likeness Physicochemical profiling Scaffold optimization

Ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate (CAS 2356210-94-9) is a halogenated quinoline-3-carboxylate ester with a 7‑OCF₃ substituent. It belongs to the class of fluorinated quinoline building blocks widely utilized in medicinal chemistry for scaffold decoration.

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
Cat. No. B13705774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
Molecular FormulaC13H10F3NO3
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F
InChIInChI=1S/C13H10F3NO3/c1-2-19-12(18)9-5-8-3-4-10(20-13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3
InChIKeyJHKRGZVQRAQMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate: Structural Identity & Compound Class


Ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate (CAS 2356210-94-9) is a halogenated quinoline-3-carboxylate ester with a 7‑OCF₃ substituent [1]. It belongs to the class of fluorinated quinoline building blocks widely utilized in medicinal chemistry for scaffold decoration. The compound is characterized by an unsubstituted 4‑position, a feature that distinguishes it from common 4‑hydroxy, 4‑chloro, or 4‑oxo analogs and expands its utility in diversity‑oriented synthesis.

Why 7‑OCF₃ Quinoline‑3‑carboxylates Cannot Be Interchanged Without Selection Risk


Quinoline‑3‑carboxylate analogs with different 7‑substituents exhibit markedly different lipophilicity (XLogP3), hydrogen‑bond acceptor capacity, and electronic profiles, all of which influence solubility, permeability, and off‑target binding. For example, the target 7‑OCF₃ ethyl ester shows an XLogP3 of 3.6 [1] versus 2.4 for the 7‑OCH₃ analog [2], a ΔLogP of +1.2 that predicts a >10‑fold difference in partition coefficient. Simple generic substitution therefore risks altered pharmacokinetic behavior and synthetic reactivity, making compound‑specific selection essential.

Quantitative Differentiation Evidence for Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate


Lipophilicity Comparison: 7‑OCF₃ vs 7‑OCH₃ Ethyl Quinoline‑3‑carboxylate

The target compound possesses a computed XLogP3 of 3.6 [1], which is 1.2 log units higher than that of the direct 7‑methoxy analog (XLogP3 = 2.4) [2]. This increase reflects the greater lipophilicity imparted by the trifluoromethoxy group and is consistent with the electron‑withdrawing nature of OCF₃.

Drug-likeness Physicochemical profiling Scaffold optimization

Hydrogen‑Bond Acceptor Capacity Differentiates 7‑OCF₃ from 7‑OCH₃

The 7‑trifluoromethoxy analog presents 7 hydrogen‑bond acceptor sites [1] versus 4 for the 7‑methoxy compound [2]. The additional three acceptor atoms arise from the fluorine atoms of the OCF₃ group and can alter solvation free energy and protein‑ligand interactions.

Molecular recognition Solubility prediction Medicinal chemistry

Topological Polar Surface Area Remains Constant, Isolating Lipophilicity as the Differentiating Property

Both the 7‑OCF₃ and 7‑OCH₃ ethyl esters share an identical topological polar surface area (TPSA) of 48.4 Ų [1][2]. Therefore, the observed lipophilicity increase is due exclusively to the fluorine atoms and not to a shape‑based change in polar surface.

Physicochemical profiling ADME prediction Scaffold comparison

4‑Position Absence Enables Unique Synthetic Versatility Lacking in 4‑Chloro/4‑Hydroxy Analogs

Unlike the commercially prevalent 4‑chloro‑7‑(trifluoromethoxy)quinoline‑3‑carboxylic acid ethyl ester (CAS 890841‑23‑3) or the 4‑hydroxy analog , the target compound carries a hydrogen at the 4‑position. This permits regioselective C–H functionalization reactions (e.g., direct borylation, lithiation, or radical substitution) that are impossible in the 4‑substituted analogs without dehalogenation or protection/deprotection sequences.

Synthetic chemistry C–H functionalization Building block selection

Molecular Weight Advantage for Early Fragment‑Based Screening Libraries

With a molecular weight of 285.22 Da [1], the target compound is 15.8 Da heavier than the 7‑methoxy analog (231.25 Da) [2] but significantly lighter than brominated analogs such as ethyl 8‑bromo‑4‑hydroxy‑6‑(trifluoromethoxy)quinoline‑3‑carboxylate (380.11 Da) . It falls within the optimal fragment space (MW ≤ 300 Da) while still carrying a fluorine‑based ¹⁹F NMR handle, a property not available in the 7‑OCH₃ congener.

Fragment‑based drug discovery Lead‑like properties Library design

Rotatable Bond Count Parity with 7‑OCH₃ Analog, Preserving Conformational Flexibility

Both the 7‑OCF₃ target and the 7‑OCH₃ reference possess four rotatable bonds [1][2]. Despite the larger OCF₃ group, conformational flexibility is not reduced, an important factor when assessing entropic binding penalties or scaffold pre‑organization.

Conformational analysis Drug design Entropic penalty

Recommended Application Scenarios for Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate


Fragment‑Based Screening with ¹⁹F NMR Detection

The compound’s molecular weight (285.22 Da) [1] and three equivalent fluorine atoms make it an ideal fragment for ¹⁹F NMR‑based binding assays. When selecting fluorinated quinoline fragments, procurement teams should prioritize this compound over non‑fluorinated 7‑OCH₃ analogs [2] that lack an NMR handle and over heavier brominated scaffolds that exceed the rule‑of‑three limit.

C‑4 Diversification in Kinase Inhibitor Scaffold Optimization

For programs building quinoline‑based kinase inhibitors, the unsubstituted 4‑position allows direct C–H functionalization for late‑stage diversification. This capability reduces synthetic steps compared to 4‑chloro or 4‑hydroxy analogs , accelerating SAR exploration and lowering cost per analog.

Lipophilicity‑Driven Lead Optimization Without Shape Penalty

When a lead series requires an increase in logP without increasing TPSA, swapping a 7‑OCH₃ for a 7‑OCF₃ ethyl ester delivers a ΔLogP of +1.2 [1][2] while maintaining identical TPSA (48.4 Ų) [1][3] and rotatable bond count (4) [1][4]. This property set allows medicinal chemists to fine‑tune ADME profiles predictably.

Quote Request

Request a Quote for Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.